2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide is a chemical compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties. The molecular formula for this compound is C₁₃H₁₄ClN₃O, and its molecular weight is approximately 265.73 g/mol .
The synthesis of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide typically involves several key steps:
The reaction can be summarized as follows:
The use of controlled temperatures and reaction times is crucial to optimize yield and purity.
The molecular structure of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide features a chloro-substituted indole ring system. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O |
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide |
| InChI Key | FQTSFFUGMWAVSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
The compound can undergo various chemical reactions, including:
These reactions can be utilized to modify the compound for enhanced biological activity or to create analogs for further study .
The mechanism of action for 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide likely involves interaction with specific biological targets:
These interactions suggest that the compound could be explored for therapeutic applications in treating various diseases, particularly cancer and inflammatory conditions .
While specific physical properties such as density and boiling point are not extensively documented, it is known that the compound exists as a solid at room temperature.
Key chemical properties include:
Understanding these properties is essential for handling and application in research settings .
2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide has several scientific applications:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4